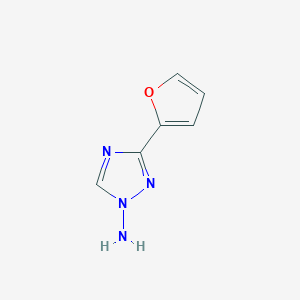
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine: is a heterocyclic compound that features both a furan ring and a triazole ring These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs The furan ring is a five-membered aromatic ring with one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the triazole ring. This can be achieved through the following steps:
Formation of Furan-2-carboxylic Acid Hydrazide: Furan-2-carboxylic acid is reacted with hydrazine hydrate to form furan-2-carboxylic acid hydrazide.
Cyclization to Form Triazole Ring: The hydrazide is then reacted with a suitable reagent, such as potassium hydroxide in ethanol, under reflux conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the furan and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The furan ring can also contribute to the compound’s activity by enhancing its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine can be compared with other similar compounds, such as:
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: This compound also contains a furan and triazole ring but has a thiol group, which can lead to different chemical and biological properties.
Furan-2-yl-1,2,3-triazole: This compound has a different triazole ring structure, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the furan and 1,2,4-triazole rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-(furan-2-yl)-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C6H6N4O/c7-10-4-8-6(9-10)5-2-1-3-11-5/h1-4H,7H2 |
InChI Key |
YLAWDSVZRDFLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















